Product packaging for 3-Bromo-2-(chloromethyl)pyridine(Cat. No.:CAS No. 122851-69-8)

3-Bromo-2-(chloromethyl)pyridine

Cat. No.: B053696
CAS No.: 122851-69-8
M. Wt: 206.47 g/mol
InChI Key: FGRPSQGAABFCHF-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)pyridine is a versatile and high-value bifunctional scaffold designed for advanced organic synthesis and medicinal chemistry research. This compound features two distinct reactive sites: a bromo substituent on the pyridine ring and a chloromethyl group on the adjacent carbon. The bromine moiety is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of diverse aromatic, heteroaromatic, and alkyl substituents. Simultaneously, the electrophilic chloromethyl group serves as an efficient handle for nucleophilic substitution (SN2), facilitating rapid elaboration to install amine, thiol, or other functionalized linkers. This unique combination makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the synthesis of targeted kinase inhibitors, epigenetic modulators, and functionalized ligands for receptor binding studies. Its primary research value lies in its application as a core building block for the development of small-molecule probe compounds and candidate drugs, where it can be used to systematically explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Researchers will find this reagent critical for generating combinatorial libraries and for the parallel synthesis of analogs aimed at hit-to-lead optimization campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClN B053696 3-Bromo-2-(chloromethyl)pyridine CAS No. 122851-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRPSQGAABFCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558306
Record name 3-Bromo-2-(chloromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122851-69-8
Record name 3-Bromo-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(chloromethyl)pyridine
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Reactivity and Transformational Chemistry of 3 Bromo 2 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 2-position of the pyridine (B92270) ring is highly susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the bromine atom at the 3-position, which makes the carbon of the chloromethyl group more electrophilic. pipzine-chem.com Consequently, the chlorine atom can be readily displaced by a variety of nucleophiles.

For instance, in the presence of a base, alcohols can react with 3-bromo-2-(chloromethyl)pyridine to form ether compounds. pipzine-chem.com This reaction proceeds via an attack of the alkoxide ion on the α-carbon of the chloromethyl group, leading to the formation of a new carbon-oxygen bond. pipzine-chem.com Similarly, other nucleophiles such as amines, thiols, and cyanides can be employed to introduce diverse functional groups at this position, highlighting the synthetic utility of the chloromethyl moiety for constructing more complex molecules. The amenability of the chloromethyl group to such substitutions makes it a key feature for the derivatization of the pyridine scaffold.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iqlibretexts.org This deactivating effect is further intensified in acidic media, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion with a positive charge. uoanbar.edu.iq As a result, electrophilic aromatic substitution reactions on pyridine typically require harsh conditions, such as high temperatures and the use of strong Lewis acid catalysts. uoanbar.edu.iqnih.gov

For this compound, electrophilic substitution is expected to occur primarily at the β-position (C-5) relative to the nitrogen atom. pipzine-chem.com This is because the nitrogen atom directs incoming electrophiles to the meta-position. rsc.org Bromination, for example, would likely yield the 3,5-dibromo derivative. pipzine-chem.comacs.org It is important to note that the electron-withdrawing nature of both the bromine atom and the chloromethyl group further deactivates the ring, making these reactions even more challenging.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the 3-position of this compound provides a reactive handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.orgmdpi.com In the case of this compound, the bromine atom can readily participate in this reaction to form biaryl compounds. mdpi.com The reaction typically employs a palladium catalyst, a base, and an arylboronic acid. libretexts.orgmdpi.com The choice of ligands for the palladium catalyst can be crucial for achieving high yields and tolerating various functional groups. organic-chemistry.org

The general applicability of the Suzuki-Miyaura coupling makes it a valuable method for modifying the pyridine core of this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents. beilstein-journals.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Pyridine Derivatives

SubstrateCoupling PartnerCatalyst SystemProductReference
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd/dialkylbiphenylphosphine3-Amino-2-(2-methoxyphenyl)pyridine organic-chemistry.org
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd/dialkylbiphenylphosphine5-Amino-2-(2,6-dimethylphenyl)pyridine organic-chemistry.org
N-[5-bromo-2-methylpyridin-3-yl]acetamideArylboronic acidsPd(PPh₃)₄, K₃PO₄N-[5-aryl-2-methylpyridin-3-yl]acetamide mdpi.com

Heck and Sonogashira Coupling Strategies for Alkene and Alkyne Introduction

The Heck reaction is a palladium-catalyzed method for the vinylation of aryl halides, while the Sonogashira coupling enables the introduction of terminal alkynes. organic-chemistry.orglibretexts.orgwikipedia.org Both reactions can be applied to this compound to introduce unsaturated moieties at the 3-position.

The Heck reaction involves the coupling of the brominated pyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org The Sonogashira coupling, on the other hand, utilizes a palladium catalyst, a copper(I) co-catalyst, and a base to couple the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing arylalkynes and conjugated enynes. libretexts.org

Table 2: Overview of Heck and Sonogashira Coupling Reactions

ReactionDescriptionKey ReagentsProduct Type
Heck ReactionPalladium-catalyzed C-C coupling between an aryl halide and an activated alkene. organic-chemistry.orgPd catalyst, base, alkeneSubstituted alkene
Sonogashira CouplingPalladium- and copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne. wikipedia.orgPd catalyst, Cu(I) co-catalyst, base, terminal alkyneArylalkyne

Other Palladium-Catalyzed Coupling Reactions in Pyridine Chemistry

Beyond the Suzuki-Miyaura, Heck, and Sonogashira reactions, a variety of other palladium-catalyzed cross-coupling reactions are instrumental in pyridine chemistry. nih.govresearchgate.net These reactions have been developed to address the challenges associated with the reactivity of aryl chlorides, which are often less reactive than their bromide and iodide counterparts. nih.govuwindsor.ca The development of catalysts based on bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) has significantly expanded the scope of these transformations, allowing for the coupling of a wider range of substrates under milder conditions. mdpi.comnih.gov These advancements are particularly relevant for the functionalization of chloropyridines and other challenging heteroaryl halides. uwindsor.ca

Oxidative Addition and Organometallic Reactivity of Halogenated Pyridines (e.g., with Zinc, Manganese)

Halogenated pyridines can undergo oxidative addition with various metals to form organometallic reagents. This process involves the insertion of a metal into the carbon-halogen bond, creating a new organometallic species that can then react with electrophiles. rsc.orgrsc.org For instance, bromopyridines can react with magnesium to form Grignard reagents (pyridylmagnesium halides) or undergo halogen-metal exchange with reagents like butyllithium (B86547) to generate pyridyllithiums. rsc.org

More recently, the use of zinc and manganese in the activation of halogenated pyridines has gained attention. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional organolithium or Grignard reagents. The resulting organozinc or organomanganese species can participate in a variety of subsequent reactions, including cross-coupling processes. The ability to site-selectively metalate pyridines carrying halogen atoms provides a powerful and flexible strategy for the synthesis of a wide array of substituted pyridine derivatives. rsc.orgrsc.org

Cyclization and Annulation Reactions Facilitated by Dual Functionalities

The unique arrangement of the bromo and chloromethyl groups in this compound provides a valuable platform for the synthesis of fused pyridine heterocycles through cyclization and annulation reactions. In these transformations, both functional groups participate in the formation of a new ring fused to the pyridine core. One notable example is the reaction with dinucleophiles, such as thiourea (B124793), which leads to the formation of thiazolo[3,2-a]pyridinium derivatives.

This type of reaction typically proceeds in a stepwise manner. Initially, the more nucleophilic sulfur atom of thiourea attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming an S-(3-bromo-2-pyridylmethyl)isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs where the nitrogen atom of the pyridine ring is displaced by the nucleophilic nitrogen of the isothiourea moiety. This intramolecular nucleophilic aromatic substitution (SNA_r) reaction is facilitated by the presence of the electron-withdrawing bromine atom, which activates the C3 position of the pyridine ring towards nucleophilic attack. The final step often involves a rearrangement or tautomerization to yield the stable aromatic fused heterocyclic product.

A detailed example of this transformation is the synthesis of 8-bromothiazolo[3,2-a]pyridinium bromide. The reaction of this compound with thiourea in a suitable solvent like ethanol (B145695) under reflux conditions directly furnishes the fused heterocyclic product.

Interactive Data Table: Synthesis of 8-bromothiazolo[3,2-a]pyridinium bromide

Reactant 1Reactant 2SolventConditionProduct
This compoundThioureaEthanolReflux8-Bromothiazolo[3,2-a]pyridinium bromide

This reaction highlights the utility of this compound as a key building block for the construction of nitrogen and sulfur-containing fused heterocyclic systems, which are of interest in medicinal chemistry and materials science. The dual functionalities of the starting material allow for a concise and efficient route to these complex scaffolds.

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

The strategic placement of the bromo and chloromethyl groups on the pyridine (B92270) ring makes 3-Bromo-2-(chloromethyl)pyridine an ideal starting material for synthesizing fused and polycyclic heterocyclic compounds. These moieties can be selectively targeted in subsequent reactions, such as nucleophilic substitutions and cross-coupling reactions, to build elaborate molecular frameworks.

The dual reactivity of this compound is instrumental in the synthesis of complex polycyclic structures. The chloromethyl group provides a handle for initial N-alkylation reactions, while the bromine atom is reserved for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. This sequential reactivity allows for the controlled, stepwise construction of larger, multi-ring systems. For instance, related 2-bromopyridine (B144113) compounds are widely used in transition-metal-catalyzed reactions like Suzuki, Sonogashira, and Ullmann couplings to create unsymmetrical 2,6-disubstituted pyridine-bridged compounds, which are precursors to advanced materials and organocatalysts. researchgate.net This methodology highlights the potential for this compound to act as a linchpin in assembling diverse polycyclic pyridine derivatives.

A significant application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with notable biological activity. The reaction typically proceeds via the initial alkylation of an aminopyridine with this compound, followed by an intramolecular cyclization. The result is a fused bicyclic system where the bromine atom remains available for further modification.

One documented pathway involves using 2-aminopyridine (B139424) derivatives as starting materials to construct the imidazo[1,2-a]pyridine (B132010) core. evitachem.com The chloromethyl group at the 2-position of the pyridine ring is highly susceptible to nucleophilic substitution by the amino group, initiating the ring-closing process. This leads to the formation of 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, a structure that incorporates both imidazole (B134444) and pyridine rings. evitachem.com The bromine atom on this fused system can then be utilized in cross-coupling reactions to introduce additional diversity and complexity. evitachem.com

Table 1: Synthesis of Fused Heterocycles

Starting Material Reagent Resulting Fused System Key Feature
2-Aminopyridine derivative This compound Imidazo[1,2-a]pyridine Fused imidazole and pyridine rings evitachem.com

Precursor for Advanced Ligands and Chelates

The electrophilic nature of the chloromethyl group and the potential for the bromine atom to participate in cross-coupling reactions make this compound a valuable precursor for designing sophisticated ligands used in coordination chemistry and catalysis.

Pyridine-based ligands are fundamental in coordination chemistry, where they can stabilize various transition metal ions. mdpi.com The ability to introduce specific functional groups onto the pyridine scaffold is crucial for tuning the electronic and steric properties of the resulting metal complexes. This compound serves as an excellent starting point for creating such tailored ligands. The chloromethyl group can react with nucleophiles like amines or thiols to attach coordinating sidearms, while the bromine atom allows for the ligand to be anchored to other molecules or surfaces through reactions like Suzuki or Buchwald-Hartwig coupling. This dual functionality enables the synthesis of multidentate ligands capable of forming stable complexes with transition metals, which are essential for developing novel catalysts.

There is significant interest in creating synthetic molecules that mimic the active sites of metalloenzymes. mdpi.com Pyridyl-based multidentate ligands are often used to model the histidine and carboxylate residues that coordinate to metal ions in enzymes like non-haem iron-containing oxygenases. mdpi.com this compound is a key precursor in this field, particularly for the development of ligands that can be immobilized on solid supports. mdpi.com

The synthesis strategy involves using the chloromethyl group to link the pyridine unit to a larger chelating structure, often containing amine functionalities. mdpi.com The bromine atom on the pyridine ring is highly desirable as it allows for the subsequent tethering of the entire metal-ligand complex onto a heterogeneous support, such as functionalized carbon. mdpi.com This immobilization is critical for creating recyclable catalysts and for applications in materials science where the properties of the metal complex need to be integrated into a solid-state device.

Table 2: Applications in Ligand Synthesis

Application Area Role of this compound Resulting Product Significance
Biomimetic Chemistry Precursor for multidentate pyridyl-based ligands Immobilized metal ion chelates Mimics active sites of metalloenzymes on a solid support mdpi.com

Development of Functionalized Materials

The reactivity of this compound facilitates its incorporation into larger macromolecular structures and materials. Its ability to act as a linker or be grafted onto surfaces is key to its use in materials science. Pyridine derivatives are known to be important building blocks for non-linear optical (NLO) materials and other functional materials used in agricultural and pharmaceutical applications. researchgate.net

The immobilization of ligands derived from bromo-substituted (chloromethyl)pyridines onto heterogeneous supports like functionalized carbons is a prime example of its role in materials development. mdpi.com This process creates a new functionalized material where the chemical properties of the pyridine-based chelate are conferred to the carbon support. Such materials could have applications in catalysis, sensing, or selective separation processes. The bromine atom provides a site for post-immobilization modification, allowing for further tuning of the material's surface properties. mdpi.com

Exploration in Material Science Applications

While specific, large-scale applications of this compound in materials science are still emerging, its structural attributes position it as a compound of significant interest for creating advanced functional materials. Its potential lies in its ability to act as a versatile precursor for constructing larger, functional molecular systems.

One area of exploration is the synthesis of ligands for metal-organic frameworks (MOFs). The pyridine nitrogen and the potential to further functionalize the molecule at its bromo- and chloromethyl- positions make it a candidate for creating bespoke organic linkers. These linkers can then be coordinated with metal ions to build porous, crystalline MOFs with tailored properties for applications in gas storage, catalysis, and separation.

Furthermore, the compound serves as a key intermediate in synthesizing derivatives with specific electronic or photophysical properties. By using the bromo- and chloromethyl- handles to attach chromophores or other functional moieties, novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be developed. The pyridine core itself can influence the electronic characteristics of the final material. Research into related bromo-substituted pyridine compounds has shown their utility as intermediates for advanced materials, suggesting a similar potential for this isomer. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 122851-69-8
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol chemicalbook.com
Appearance Solid
Melting Point 46-46.5 °C

This table is interactive. Click on the headers to sort.

Role in Polymer Science and Surface Modification

In polymer science, this compound offers potential as both a functional monomer and a modifying agent for existing polymers. The reactive chloromethyl group can be used to initiate certain types of polymerizations or be used to graft the pyridine moiety onto a polymer backbone. The bromine atom provides a site for post-polymerization modification, allowing for the introduction of additional functionalities. rsc.orgrsc.org This approach enables the synthesis of functional polymers with precisely controlled structures and properties, such as antibacterial or anticoagulant characteristics. nih.gov

A key application area is surface modification, where the compound can be used to anchor specific functional groups onto a material's surface. While direct studies on this compound are limited, research on its isomer, 2-bromo-6-chloromethylpyridine, provides a clear blueprint for its potential role. For instance, 2-bromo-6-chloromethylpyridine has been identified as a crucial precursor for immobilizing biomimetic metal ion chelates onto functionalized carbon surfaces. mdpi.com This process involves using the reactive chloromethyl group to form a covalent bond with the surface, thereby modifying its chemical properties for applications like catalysis or selective metal ion binding. Given its similar reactive groups, this compound is expected to be equally viable for such surface functionalization strategies on various substrates, including silica, nanoparticles, and other polymers.

The general strategy involves reacting the chloromethyl group with nucleophilic sites on a surface (e.g., amine or hydroxyl groups). Once tethered, the accessible bromo-substituent on the pyridine ring remains available for subsequent functionalization through cross-coupling reactions, allowing for the build-up of complex surface architectures. mdpi.com This dual reactivity is highly desirable for creating multifunctional surfaces with tailored chemical and physical properties.

Role in Medicinal Chemistry and Agrochemical Research

A Scaffold for Innovation in Medicinal Chemistry

The pyridine (B92270) nucleus is a well-established "privileged scaffold" in drug discovery, known for its presence in numerous therapeutic agents. nih.gov 3-Bromo-2-(chloromethyl)pyridine provides a valuable starting point for the synthesis of novel drug candidates due to its inherent reactivity and the biological significance of the resulting pyridine-containing structures.

A Precursor in the Quest for New Drugs

As a versatile precursor, this compound is instrumental in drug discovery and development initiatives. Its reactive chloromethyl group readily undergoes nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of more complex molecular architectures. mdpi.com The bromine atom offers an additional site for modification, often through cross-coupling reactions, further expanding the diversity of potential drug candidates. This dual reactivity enables chemists to systematically build libraries of novel compounds for biological screening.

Exploring the Biological Potential of Synthesized Derivatives

Derivatives synthesized from this compound have been investigated for a range of biological activities. Research has shown that compounds derived from this scaffold can exhibit significant antimicrobial properties, with activity against various bacterial and fungal pathogens. The transformation of the parent compound into pyridinium (B92312) salts, for instance, has been shown to yield molecules with antibacterial and antifungal effects. Furthermore, the pyridine motif is a key component in many compounds with anti-proliferative activity, making derivatives of this compound promising candidates for anticancer research. nih.govnih.gov

The following table provides a glimpse into the types of biological activities explored for derivatives of pyridine-containing compounds:

Biological ActivityTherapeutic AreaReference
AntimicrobialInfectious Diseases mdpi.com
Anti-proliferative/AnticancerOncology nih.gov
AntiviralInfectious Diseases nih.govmdpi.com
Anti-inflammatoryInflammatory Diseases
Neurological DisordersNeurology

Unraveling Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies. By synthesizing and testing a series of related compounds, researchers can identify the specific structural features that are essential for a desired biological effect. nih.gov For example, SAR studies on quinolinyl amines derived from related chloro-quinoline intermediates have helped in identifying compounds with promising antidepressant activities. nih.gov This iterative process of design, synthesis, and testing is fundamental to optimizing the potency and selectivity of lead compounds in drug discovery.

A Key Intermediate in Agrochemical Advancement

The pyridine ring is a vital component in many modern agrochemicals, contributing to their high efficacy and improved environmental profiles. agropages.comnih.gov this compound and related pyridine intermediates play a significant role in the synthesis of these essential agricultural products. pipzine-chem.comnih.gov

Synthesizing the Next Generation of Herbicides and Pesticides

Pyridine-based compounds are integral to the development of a wide range of pesticides, including herbicides, insecticides, and fungicides. pipzine-chem.comnih.gov this compound can serve as a key intermediate in the synthesis of these active ingredients. pipzine-chem.comgoogle.com For instance, related trichloromethyl-pyridines are used as intermediates in the production of known herbicides and insecticides. google.com The specific substitution pattern of the pyridine ring is critical for the biological activity and selectivity of the final agrochemical product. semanticscholar.org

The table below lists some classes of agrochemicals that can be synthesized from pyridine-based intermediates:

Agrochemical ClassTarget Pest/WeedReference
HerbicidesWeeds google.comsemanticscholar.orgnih.gov
InsecticidesInsects agropages.comnih.govgoogle.com
FungicidesFungi agropages.comnih.gov

Contributing to Fourth-Generation Agrochemicals

The agrochemical industry has evolved through several generations, with a continuous drive towards products that are more effective, have lower toxicity, and are more environmentally benign. agropages.com Pyridine-based pesticides are a cornerstone of fourth-generation agrochemicals. agropages.com Intermediates like this compound are essential for producing these advanced products. agropages.com The incorporation of the pyridine moiety often leads to pesticides with high efficiency that can precisely target specific pests, thereby reducing the impact on the environment and aligning with the principles of green agriculture. pipzine-chem.com

Computational and Theoretical Investigations of 3 Bromo 2 Chloromethyl Pyridine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT studies on pyridine (B92270) derivatives, such as 3-halopyridines, offer a framework for understanding 3-Bromo-2-(chloromethyl)pyridine. These studies typically involve geometry optimization and the calculation of various electronic properties.

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the optimized molecular structures and total energies of related molecules like 3-bromopyridine (B30812) in different solvent environments. researchgate.net Such studies reveal that while the molecular parameters may be slightly influenced by solvent polarity, the vibrational frequencies and other chemical properties can be significantly affected. researchgate.net The electronic structure of complex systems, like iron-sulfur clusters, has also been successfully described using broken-symmetry DFT, highlighting the method's versatility. nih.gov

The reactivity of this compound is dictated by the distribution of electron density, which is influenced by the electronegative bromine and chlorine atoms and the pyridine ring's aromatic system. DFT calculations can elucidate the effects of these substituents on the molecule's stability and reactivity.

Table 1: Representative Data from DFT Studies on a Related Halopyridine (3-Chloropyridine) researchgate.net

PropertyVacuumBenzeneChloroformWater
Total Energy (Hartree)-849.63-849.64-849.64-849.64
Dipole Moment (Debye)2.152.452.682.98

This table presents data for 3-chloropyridine (B48278) as a proxy to illustrate the type of information obtained from DFT studies.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity and reaction pathways of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this analysis. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be located primarily on the pyridine ring and the bromine atom, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the pyridine ring and the chloromethyl group, particularly the C-Cl antibonding orbital.

FMO analysis helps in identifying the sites susceptible to nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are prone to electrophilic attack, while the areas with LUMO localization are susceptible to nucleophilic attack. This information is crucial for predicting how this compound will interact with other reagents.

Table 2: Illustrative FMO Data for a Generic Pyridine Derivative

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6

This table provides a hypothetical example of FMO data to demonstrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interaction Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow regions denote areas with intermediate potential.

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The areas around the hydrogen atoms and the chloromethyl group would likely exhibit positive potential. The bromine atom can present a region of positive potential on its outermost surface, known as a σ-hole, which can engage in halogen bonding. researchgate.net MEP analysis is instrumental in understanding non-covalent interactions, which are crucial in biological systems and material science. nih.govnih.gov

Table 3: Interpreting MEP Maps

ColorElectrostatic PotentialType of Interaction
RedNegativeElectrophilic Attack
BluePositiveNucleophilic Attack
GreenNear ZeroVan der Waals Interaction

This table provides a general guide to interpreting MEP maps.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of charge delocalization and contribute to the molecule's stability. wikipedia.org

In this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from lone pairs into antibonding orbitals. The key interactions would likely involve the delocalization of the nitrogen lone pair electrons and the lone pairs of the bromine and chlorine atoms into the π* orbitals of the pyridine ring. These delocalization effects, also known as hyperconjugation, stabilize the molecule.

The stabilization energy (E(2)) associated with each donor-acceptor interaction quantifies the strength of the delocalization. A higher E(2) value indicates a stronger interaction and greater stabilization. NBO analysis can also provide insights into the charge distribution on each atom, complementing the information obtained from MEP mapping.

Table 4: Hypothetical NBO Analysis for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)π* (C-C)~5-10
LP (Br)σ* (C-C)~1-3
LP (Cl)σ* (C-H)~0.5-2

This table presents a hypothetical NBO analysis to illustrate the type of data generated and its interpretation.

Vibrational Spectroscopy Simulations and Assignments (e.g., FT-IR, Raman)

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for the characterization and identification of molecules. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov By comparing the simulated spectra with experimental data, the vibrational modes of the molecule can be assigned to specific atomic motions.

For this compound, the simulated FT-IR and Raman spectra would show characteristic bands corresponding to the stretching and bending vibrations of the pyridine ring, the C-Br bond, the C-Cl bond, and the CH2 group. For example, the C-Cl stretching vibration is typically observed in a specific region of the infrared spectrum. Experimental FT-IR data for the related compound 2-bromo-6-chloromethylpyridine shows the absence of the O-H stretching vibration after the conversion from its precursor, confirming the successful substitution. mdpi.com

The comparison of experimental and theoretical vibrational spectra can also provide information about the effects of intermolecular interactions and conformational changes on the molecule's vibrational properties. nih.govnih.gov

Table 5: Experimental FT-IR Data for the Related Compound 2-Bromo-6-(chloromethyl)pyridine mdpi.com

Wavenumber (cm⁻¹)Assignment
3080, 3069, 3048, 3016Aromatic C-H Stretch
2964Aliphatic C-H Stretch
1577, 1553Pyridine Ring Stretch
1438, 1407CH₂ Bend
744, 698C-Cl Stretch / C-Br Stretch Region

This table presents experimental FT-IR data for a related isomer to provide an example of vibrational assignments.

Future Research Directions and Challenges

Development of Highly Selective and Sustainable Synthetic Routes for Halogenated Pyridines

The synthesis of specifically substituted pyridines, such as 3-Bromo-2-(chloromethyl)pyridine, presents ongoing challenges. Traditional methods for halogenating pyridines often require harsh conditions and can suffer from a lack of regioselectivity, leading to mixtures of products. nih.gov For instance, electrophilic substitution on the electron-deficient pyridine (B92270) ring can be difficult and may yield undesired byproducts. A significant challenge lies in achieving site-selective functionalization, particularly at the 3-position, which has historically been elusive for a broad range of pyridine precursors. nih.gov

Future research is increasingly focused on developing highly selective and sustainable synthetic methodologies. Key areas of advancement include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis protocols. nih.gov Techniques such as microwave-assisted synthesis, multicomponent one-pot reactions, solvent-free synthesis, and the use of ultrasonic irradiation are being explored to produce pyridine derivatives with higher yields, shorter reaction times, and reduced waste. rasayanjournal.co.innih.govresearchgate.net These methods often use safer reagents and solvents, aligning with the principles of green chemistry. biosynce.com For example, microwave-assisted organic synthesis (MAOS) has been shown to be a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyridine derivatives compared to conventional heating methods. nih.gov

Novel Catalytic Systems: The development of new catalysts is crucial for improving selectivity and efficiency. This includes the use of recyclable magnetic nanoparticles as heterogeneous catalysts, which offer easy separation and reuse. researchgate.net Research into palladium-complex catalysts and other transition-metal catalysts continues to yield more efficient ways to perform cross-coupling and dehalogenation reactions under milder conditions. osti.govorganic-chemistry.org

Innovative Synthetic Strategies: Unconventional methods are being developed to overcome inherent reactivity challenges. One such strategy involves the temporary dearomatization of the pyridine ring to alter its electronic properties, enabling selective functionalization at positions that are typically difficult to access. researchgate.net Another novel approach uses Zincke imine intermediates, formed by pyridine ring-opening, which can then undergo highly regioselective halogenation before ring-closing to yield the desired 3-halopyridine. nih.govmountainscholar.org

Comparison of Synthetic Methods for Pyridine Derivatives

MethodKey AdvantagesReference
Microwave-Assisted SynthesisExcellent yields (e.g., 90-94%), significantly reduced reaction times (minutes vs. hours), pure products. nih.gov
Multicomponent ReactionsHigh atom economy, single-pot operations, reduced waste generation. nih.govrasayanjournal.co.in
Magnetic Nanoparticle CatalysisCatalyst is robust, inexpensive, and easily recyclable using an external magnet. researchgate.net
Zincke Imine IntermediatesAllows for highly regioselective halogenation at the 3-position under mild conditions. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The dual reactivity of this compound, stemming from its chloromethyl and bromo substituents, makes it a valuable synthetic intermediate. The chloromethyl group is susceptible to nucleophilic substitution, while the bromine atom is a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Future research in this area will likely focus on:

Chemoselective Transformations: A key challenge and area of opportunity is the development of reactions that can selectively target one of the two halogenated sites. For example, Pd-catalyzed cross-coupling reactions have been shown to proceed chemoselectively at the bromine position on bromo-chloropyridine C-nucleosides, leaving the chlorine atom untouched for subsequent reactions. rsc.org Further exploration of catalysts and reaction conditions that allow for the selective transformation of either the C-Br or the C-Cl bond will greatly expand the synthetic utility of this compound.

Novel Coupling Methodologies: The "2-pyridyl problem" highlights the difficulties in using 2-pyridyl organometallic compounds as nucleophilic partners in cross-coupling reactions, often leading to low yields. nih.gov Overcoming this challenge requires innovative approaches, such as the development of new ligands, the use of alternative coupling partners like 2-pyridyl-BF₃K reagents, or employing copper(I) facilitated Suzuki couplings. organic-chemistry.orgnih.gov These advancements are critical for efficiently incorporating the pyridine moiety into larger, more complex structures.

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful and sustainable means to trigger a variety of organic transformations. researchgate.net This approach can facilitate bond-making and bond-breaking processes under mild conditions. Exploring the application of photoredox catalysis to activate the C-Br or C-Cl bonds in this compound could unlock new reaction pathways and provide access to novel molecular architectures.

Expansion of Applications in Emerging Fields and Interdisciplinary Research

Halogenated heterocycles are fundamental building blocks in numerous fields due to their prevalence in biologically active molecules and functional materials. sigmaaldrich.com The pyridine scaffold, in particular, is a core structure in a vast number of pharmaceuticals, agrochemicals, and ligands for catalysis. researchgate.netnih.gov

Future directions for the application of this compound and related compounds include:

Medicinal Chemistry: Pyridine derivatives are integral to drugs targeting a wide range of diseases, including cancer and Alzheimer's disease. bcrcp.ac.innih.gov The ability to selectively functionalize this compound allows for the creation of diverse molecular libraries for drug discovery. semanticscholar.org Research will continue to focus on synthesizing novel pyridine-based compounds as inhibitors for targets like protein kinases (e.g., CSF1R) and as scaffolds for new therapeutic agents. mdpi.comnih.gov

Materials Science: The pyridine nitrogen atom, with its lone pair of electrons, can act as a ligand to coordinate with metal ions. researchgate.net This property is exploited in the design of functional materials, such as coordination polymers with specific photoluminescent or magnetic properties. mdpi.com The bromo and chloro substituents on the pyridine ring serve as anchor points to integrate the molecule into larger polymeric or solid-state structures, opening avenues for new electronic and optical materials.

Interdisciplinary Research: The development of new applications for halogenated pyridines inherently involves collaboration across disciplines. For example, the creation of a new potential drug molecule involves organic synthesis, computational modeling, biological screening (in vitro and in cellulo), and structure-activity relationship (SAR) studies. researchgate.netnih.gov Similarly, designing new materials requires expertise in synthesis, crystallography, and physical property characterization. This interdisciplinary approach is essential for translating fundamental chemical research into practical applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Optimization

The complexity of chemical synthesis, especially for highly functionalized molecules, presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are poised to revolutionize how chemists approach the design and synthesis of compounds like this compound.

Key areas for integration include:

Compound Design and Property Prediction: ML methods, particularly quantitative structure-activity relationship (QSAR) models, are increasingly used to design targeted bioactive compounds. nih.govresearchgate.net By training algorithms on large datasets of chemical structures and their biological activities, it's possible to predict the potential efficacy of novel, unsynthesized molecules. researchgate.net This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov

Synthetic Route Optimization: AI can predict the outcomes of chemical reactions with high accuracy, sometimes even surpassing the intuition of experienced chemists. mdpi.com By analyzing vast reaction databases, ML models can suggest optimal reagents, catalysts, and conditions to maximize yield and selectivity. technologynetworks.com This is particularly valuable for complex multi-step syntheses and for overcoming challenges like regioselectivity in the functionalization of heterocyclic compounds.

Automated Synthesis: The integration of AI with robotic platforms is leading to the development of "intelligent laboratories." mdpi.com These systems can use AI-driven algorithms to plan a synthetic route, instruct a robotic system to carry out the reactions, and analyze the results in a closed loop. mdpi.comtechnologynetworks.com This automated approach can accelerate the discovery and optimization of new molecules and materials by systematically exploring a wide range of reaction conditions.

The future of research on this compound and its analogs will be shaped by the convergence of advanced synthetic methods, novel catalytic systems, and powerful computational tools. Addressing the challenges in selectivity and sustainability, while exploring new reactivity patterns and applications, will ensure that these versatile building blocks continue to play a crucial role in scientific innovation.

Q & A

Basic: What are the most reliable synthetic routes for 3-Bromo-2-(chloromethyl)pyridine, and how can reaction yields be optimized?

The compound is typically synthesized via halogenation and chloromethylation of pyridine derivatives. For example, bromination of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo group, followed by chloromethylation using chloromethylating agents like paraformaldehyde and HCl . Optimizing reaction conditions (e.g., temperature, stoichiometry of reagents, and catalyst selection) is critical. A study on analogous pyridine derivatives demonstrated that adjusting reaction time and employing phase-transfer catalysts can increase yields from 20% to 38–51% . Side reactions, such as over-halogenation, can be minimized by monitoring reaction progress via thin-layer chromatography (TLC) .

Basic: How do the positions of bromo and chloromethyl groups influence the reactivity of this compound?

The bromo group at position 3 acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution at the adjacent chloromethyl group (position 2). This spatial arrangement facilitates reactions like Suzuki-Miyaura couplings or nucleophilic displacements, where the chloromethyl group serves as a leaving group. Comparative studies of structurally similar compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) reveal that dual substitution at ortho positions enhances electrophilicity and cross-coupling efficiency .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and purity. The chloromethyl group typically resonates at δ 4.5–5.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect by-products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C6_6H5_5BrClN: theoretical 208.91 g/mol) .
  • X-ray Crystallography : For unambiguous structural determination in crystalline derivatives .

Advanced: How can regioselectivity challenges in substitution reactions involving this compound be addressed?

Regioselectivity is influenced by steric and electronic factors. For instance, the bromo group directs incoming nucleophiles to the less hindered position adjacent to the chloromethyl group. Computational modeling (e.g., DFT calculations) can predict reactive sites. Experimental validation using kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) helps refine conditions. A study on 3-Bromo-2-methoxypyridine demonstrated that polar aprotic solvents favor substitution at the bromo position .

Advanced: What strategies are effective in resolving contradictions in reported reactivity data for halogenated pyridines?

Discrepancies often arise from differences in reaction conditions or impurities. For example, conflicting reports on the stability of chloromethyl groups may stem from trace moisture in reactions. Systematic reproducibility studies, including strict control of anhydrous conditions and reagent quality, are essential. Cross-referencing data from multiple sources (e.g., comparing reactivity of this compound with 3-Bromo-5-methylpyridine) can isolate variables affecting outcomes .

Advanced: How can multi-step syntheses using this compound be designed to minimize by-product formation?

By integrating protective group strategies. For example, protecting the chloromethyl group with a tert-butyloxycarbonyl (Boc) group before functionalizing the bromo position reduces unintended side reactions. Flow chemistry techniques also improve control over reaction intermediates, as shown in the synthesis of imidazo[1,2-a]pyridine derivatives . Post-reaction purification via column chromatography or recrystallization ensures high yields of the target compound .

Safety: What precautions are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as halogenated pyridines can cause respiratory irritation .
  • Storage : Store in a cool, dry place away from oxidizers. The compound is moisture-sensitive; desiccants should be used in storage containers .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.